molecular formula C13H18O4 B12082585 Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate

Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate

Cat. No.: B12082585
M. Wt: 238.28 g/mol
InChI Key: DBTQVOWJQIZOSH-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate core substituted with a hydroxymethyl group and an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate typically involves the esterification of 3-(hydroxymethyl)-4-isobutoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl or isobutoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isobutoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.

Comparison with Similar Compounds

    Methyl 3-(hydroxymethyl)-4-methoxybenzoate: Similar structure but with a methoxy group instead of an isobutoxy group.

    Methyl 3-(hydroxymethyl)-4-ethoxybenzoate: Contains an ethoxy group instead of an isobutoxy group.

Comparison: Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. The bulkier isobutoxy group may result in different steric interactions compared to the methoxy or ethoxy analogs, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-4-(2-methylpropoxy)benzoate

InChI

InChI=1S/C13H18O4/c1-9(2)8-17-12-5-4-10(13(15)16-3)6-11(12)7-14/h4-6,9,14H,7-8H2,1-3H3

InChI Key

DBTQVOWJQIZOSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)OC)CO

Origin of Product

United States

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